Cas no 1196-70-9 (1H-Indole-6-carbaldehyde)

1H-Indole-6-carbaldehyde structure
1H-Indole-6-carbaldehyde structure
Product Name:1H-Indole-6-carbaldehyde
CAS No:1196-70-9
MF:C9H7NO
MW:145.157982110977
MDL:MFCD02179596
CID:41030
PubChem ID:2773435
Update Time:2025-11-02

1H-Indole-6-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-6-carbaldehyde
    • Indole-6-Carboxaldehyde
    • 6-Formylindole
    • INDOLE-6-CARBOXALEHYDE
    • Indole-6-aldehyde
    • 1h-indole-6-carboxaldehyde
    • indole-6-carbaldehyde
    • VSPBWOAEHQDXRD-UHFFFAOYSA-N
    • Indole-6-carboxaldehyde (6-Formylindole)
    • 6-formyl-indole
    • 6-Formyl indole
    • PubChem7176
    • 6-indolecarboxaldehyde
    • 6-Formyl-1H-indole
    • 1-H-indole-6-carbaldehyde
    • KSC181I5P
    • AM702
    • SCHEMBL97060
    • Indole-6-carboxaldehyde, 97%
    • EN300-100998
    • SY002555
    • CHEMBL3358225
    • MFCD02179596
    • BB 0253895
    • CS-W000833
    • Indole-6-carboxaldehyde;6-Formylindole;1H-Indole-6-carbaldehyde; Indole-6-aldehyde
    • BDBM50037816
    • FT-0633463
    • BCP00071
    • AC-6608
    • I0743
    • DTXSID00378458
    • AKOS000265264
    • AB11369
    • I-2204
    • PS-3328
    • 1196-70-9
    • Z1203162328
    • Indole-6-carboxaldehyde,98%
    • STK501455
    • DB-031769
    • ALBB-004799
    • MDL: MFCD02179596
    • Inchi: 1S/C9H7NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-6,10H
    • InChI Key: VSPBWOAEHQDXRD-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC2C=CNC=2C=1
    • BRN: 1524961

Computed Properties

  • Exact Mass: 145.05300
  • Monoisotopic Mass: 145.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 32.9
  • Surface Charge: 0
  • Tautomer Count: 5

Experimental Properties

  • Color/Form: Light-red to Brown Solid
  • Density: 1.278
  • Melting Point: 126.0 to 130.0 deg-C
  • Boiling Point: 339.1 °C at 760 mmHg
  • Flash Point: 166.8 °C
  • PSA: 32.86000
  • LogP: 1.98040
  • Solubility: Not determined

1H-Indole-6-carbaldehyde Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H317,H319
  • Warning Statement: P280,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36-43
  • Safety Instruction: S26-S36/37/39-S36/37
  • Hazardous Material Identification: Xi
  • Safety Term:S26;S36/37
  • HazardClass:IRRITANT
  • Storage Condition:Inert atmosphere,2-8°C
  • Risk Phrases:R36; R43

1H-Indole-6-carbaldehyde Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1H-Indole-6-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:1196-70-9)1H-Indole-6-carbaldehyde
Order Number:A2488
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):524.0
Email:sales@amadischem.com

1H-Indole-6-carbaldehyde Related Literature

Additional information on 1H-Indole-6-carbaldehyde

Chemical Profile of 1H-Indole-6-carbaldehyde (CAS No. 1196-70-9)

1H-Indole-6-carbaldehyde, with the chemical formula C9H7O2 and CAS number 1196-70-9, is a significant heterocyclic aldehyde that has garnered considerable attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the indole family, a class of molecules widely recognized for their diverse biological activities and structural versatility. The presence of a formyl group at the 6-position of the indole core enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The indole scaffold is a privileged structure in medicinal chemistry, owing to its prevalence in natural products and its ability to interact with various biological targets. 1H-Indole-6-carbaldehyde serves as a crucial building block for constructing more intricate pharmacophores. Its aldehyde functionality allows for further derivatization through condensation reactions, such as Schiff base formation, or through reduction to form primary or secondary alcohols. These transformations are instrumental in generating libraries of compounds for drug discovery efforts.

In recent years, 1H-Indole-6-carbaldehyde has been extensively explored in the development of novel therapeutic agents. One notable area of research involves its application in the synthesis of indole-based inhibitors targeting enzymes involved in inflammatory pathways. For instance, studies have demonstrated its utility in generating derivatives that exhibit potent activity against cyclooxygenase (COX) enzymes, which are key players in the prostaglandin biosynthesis pathway. Such inhibitors hold promise for the treatment of chronic inflammatory disorders, including arthritis and related conditions.

Furthermore, 1H-Indole-6-carbaldehyde has found utility in the field of anticancer research. The indole moiety is known to exhibit various biological activities, including antioxidant and anti-proliferative effects. Researchers have leveraged 1H-Indole-6-carbaldehyde as a precursor to develop small-molecule inhibitors that modulate critical signaling pathways involved in cancer cell growth and survival. Notably, derivatives derived from this compound have shown efficacy in inhibiting kinases such as EGFR and JAK2, which are frequently overexpressed in certain cancers. These findings underscore the potential of 1H-Indole-6-carbaldehyde as a key intermediate in oncology drug development.

The compound's reactivity also makes it a valuable tool in synthetic organic chemistry. The aldehyde group can participate in various reactions, including nucleophilic addition, condensation reactions with amino compounds to form imines or hydrazones, and cyclization reactions to construct more complex heterocyclic frameworks. These synthetic possibilities have enabled chemists to design novel indole derivatives with tailored biological properties. For example, palladium-catalyzed cross-coupling reactions using 1H-Indole-6-carbaldehyde have been employed to introduce aryl or vinyl groups at strategic positions within the indole core, enhancing binding affinity to biological targets.

Recent advancements in computational chemistry have further facilitated the exploration of 1H-Indole-6-carbaldehyde derivatives. Molecular modeling studies have been instrumental in predicting the binding modes of indole-based compounds to target proteins, allowing for rational design of more potent and selective inhibitors. These computational approaches complement traditional high-throughput screening methods and have accelerated the discovery process for new drug candidates.

The versatility of 1H-Indole-6-carbaldehyde extends beyond pharmaceutical applications. It has been utilized in material science for the development of organic semiconductors and luminescent materials. The indole core contributes to electronic properties that are desirable for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). Researchers have synthesized conjugated polymers and small-molecule emitters incorporating 1H-Indole-6-carbaldehyde units, which exhibit excellent photophysical properties suitable for display technologies.

In conclusion, 1H-Indole-6-carbaldehyde (CAS No. 1196-70-9) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis underscores its importance in drug discovery efforts targeting inflammation and cancer. Additionally, its utility in organic synthesis and material science highlights its broad applicability beyond traditional medicinal chemistry contexts. As research continues to uncover new applications for this versatile molecule, its significance is expected to grow further.

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Amadis Chemical Company Limited
(CAS:1196-70-9)1H-Indole-6-carbaldehyde
A2488
Purity:99%
Quantity:100g
Price ($):524.0
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